Dansyl-L-alanine cyclohexylammonium salt
Overview
Description
Dansyl-L-alanine cyclohexylammonium salt is a derivative of alanine . It contains an N-terminal fluorophore (dansyl), making it useful as a fluorescent marker or probe . This compound can be incorporated into proteins by newly developing techniques that expand the genetic code .
Synthesis Analysis
The synthesis of Dansyl-L-alanine cyclohexylammonium salt involves the conjugation of alanine to the fluorophore 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) . This unnatural amino acid has been incorporated into expressed proteins by use of a mutated aminoacyl-tRNA synthetase specific for dansylalanine .Molecular Structure Analysis
The empirical formula of Dansyl-L-alanine cyclohexylammonium salt is C15H18N2O4S · C6H13N . It has a molecular weight of 421.55 g/mol . The SMILES string representation of the molecule isNC1CCCCC1.CC@H(=O)c2cccc3c(cccc23)N(C)C)C(O)=O
. Physical And Chemical Properties Analysis
Dansyl-L-alanine cyclohexylammonium salt is a powder . It is suitable for protein expression techniques . The compound should be stored at a temperature of -20°C .Scientific Research Applications
Antibody-Hapten Interactions
Dansyl derivatives, including Dansyl-L-Alanine, have been studied for their interaction with anti-dansyl antibodies. The fluorescence spectra of these derivatives, when bound to antibodies, show marked enhancements and shifts, reflecting the asymmetry induced in the bound chromophores by the antibody combining site. This research provides insights into antibody-hapten interactions and could be applied in immunological studies (Schlessinger, Steinberg, & Pecht, 1974).
Chiral Ligand Exchange Capillary Electrophoresis
Dansyl-L-Alanine derived amino acid ionic liquids have been synthesized and applied as chiral ligands in capillary electrophoresis systems. This method is particularly effective for the enantioseparation of dansyl amino acids and has applications in screening enzyme inhibitors, highlighting its potential in pharmaceutical and biochemical research (Su, Mu, & Qi, 2015).
Metabolic Analyses in Limonium Species
Dansyl derivatives, including Dansyl-L-Alanine, are used in high-performance liquid chromatographic procedures for metabolic analyses. In particular, they have been utilized to study the adaptive significance of accumulated low-molecular-mass nitrogenous compounds in environments like dry or salt habitats. This application is crucial for understanding plant adaptation and environmental stress responses (Bouchereau et al., 1999).
Mixed Chiral Selectors in Capillary Electrophoresis
Dansyl-L-Alanine plays a role in the chiral separation of dansyl amino acids through capillary electrophoresis. By using mixed selectors like Mn(II)-L-alanine complex, the resolution of dansyl amino acids is considerably improved. This method has significant implications for analytical chemistry, particularly in the separation and analysis of chiral compounds (Zheng, Qu, & Lin, 2010).
Analytical Methods for Determination of Nitrogenous Stress Metabolites
Dansyl-L-Alanine is utilized in efficient and reliable analytical methods for determining nitrogenous stress metabolites in various species. These methods are essential for understanding stress responses and metabolic adjustments in different environmental conditions (Allenmark & Andersson, 1986).
Future Directions
The future directions of Dansyl-L-alanine cyclohexylammonium salt research are likely to focus on its applications as a fluorescent marker or probe . As new techniques for incorporating this compound into proteins are developed, it may find increased use in biological research and potentially in medical diagnostics .
properties
IUPAC Name |
cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S.C6H13N/c1-10(15(18)19)16-22(20,21)14-9-5-6-11-12(14)7-4-8-13(11)17(2)3;7-6-4-2-1-3-5-6/h4-10,16H,1-3H3,(H,18,19);6H,1-5,7H2/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUBQNQWSOLSJH-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201482 | |
Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-alanine, compound with cyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyl-L-alanine cyclohexylammonium salt | |
CAS RN |
53332-27-7 | |
Record name | L-Alanine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53332-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-alanine, compound with cyclohexylamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053332277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-alanine, compound with cyclohexylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-alanine, compound with cyclohexylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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